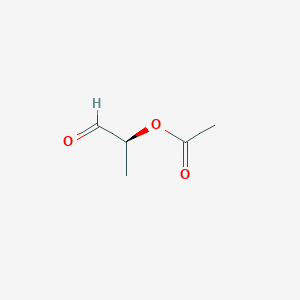
Propanal, 2-(acetyloxy)-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanal, 2-(acetyloxy)-, (2S)-: is a chiral aldehyde derivative with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method involves the aldol condensation of acetaldehyde with acetic anhydride, followed by selective reduction and purification steps.
Grignard Reaction: Another approach is the reaction of a Grignard reagent with an appropriate ester, followed by hydrolysis and purification.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of acetyloxy-substituted alkenes under controlled conditions.
Fermentation Processes: Some biotechnological methods involve the fermentation of specific substrates using engineered microbial strains to produce the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Propanal, 2-(acetyloxy)-, (2S)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to primary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.
Biology:
Enzyme Studies: Utilized in enzyme kinetics and inhibition studies.
Metabolic Pathways: Investigated for its role in metabolic pathways and biochemical reactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Diagnostics: Used in the synthesis of diagnostic agents and biomarkers.
Industry:
Polymer Production: Employed in the production of specialty polymers and resins.
Flavor and Fragrance: Utilized in the synthesis of flavor and fragrance compounds.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Propanal, 2-(acetyloxy)-, (2S)- can inhibit specific enzymes by forming covalent bonds with active site residues.
Signal Transduction: It may modulate signal transduction pathways by interacting with key signaling molecules.
Metabolic Pathways: The compound can be metabolized to active intermediates that participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Formaldehyde: A simpler aldehyde with widespread industrial applications.
Acetaldehyde: Another simple aldehyde used in organic synthesis and industrial processes.
Glycolaldehyde: A two-carbon aldehyde involved in prebiotic chemistry and metabolic pathways.
Uniqueness:
Chirality: The (2S)- configuration imparts unique stereochemical properties that influence its reactivity and interactions.
Functional Groups: The presence of both aldehyde and acetyloxy groups allows for diverse chemical transformations and applications.
Eigenschaften
CAS-Nummer |
66875-70-5 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
[(2S)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3/t4-/m0/s1 |
InChI-Schlüssel |
FXPPNKAYSGWCQG-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C=O)OC(=O)C |
Kanonische SMILES |
CC(C=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


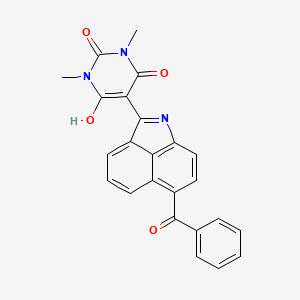
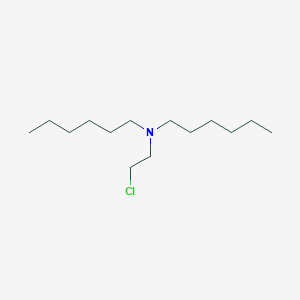

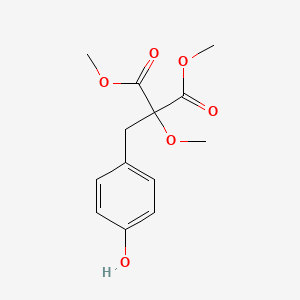
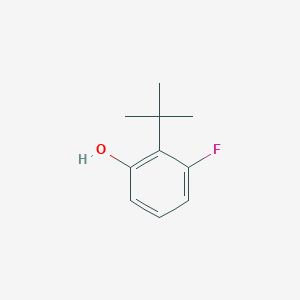
![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
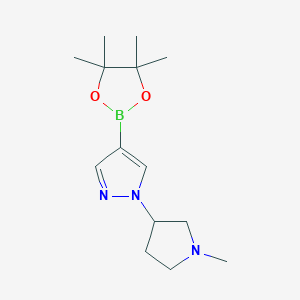
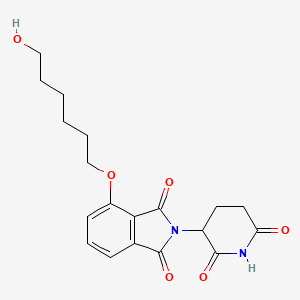
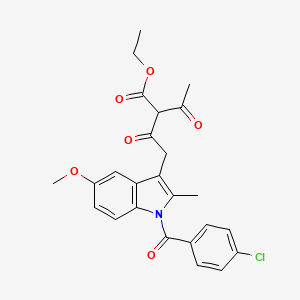
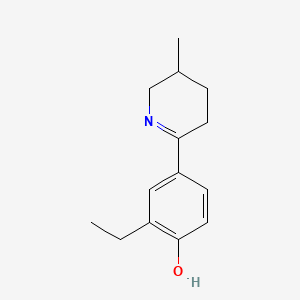
![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)
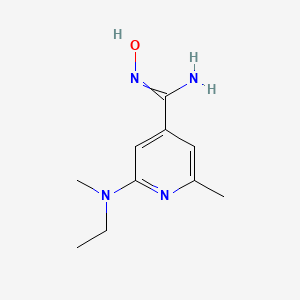
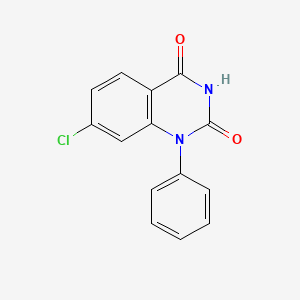
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)
